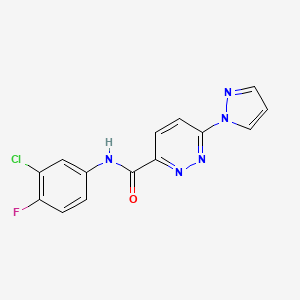
N-(3-chloro-4-fluorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, referred to as N-CFPC, is a synthetic compound used in laboratory experiments to study biochemical and physiological effects. It is an important tool in the field of drug discovery and development, as well as in the study of signal transduction pathways. N-CFPC has a wide range of applications, such as in the study of cancer, inflammation, and other diseases.
Mécanisme D'action
N-CFPC is believed to act through the inhibition of protein kinases and phosphatases. These enzymes are involved in the regulation of signal transduction pathways, which are essential for cell growth and proliferation. By inhibiting these enzymes, N-CFPC is able to modulate the activity of these pathways, and thus alter the growth and proliferation of cells.
Biochemical and Physiological Effects
N-CFPC has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as modulate the expression of inflammatory mediators. Additionally, N-CFPC has been found to modulate the activity of signal transduction pathways, which are essential for cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-CFPC has several advantages for use in laboratory experiments. It is an easily synthesized compound, and is relatively stable. Additionally, it is a potent inhibitor of protein kinases and phosphatases, making it a useful tool for studying signal transduction pathways.
However, there are some limitations to the use of N-CFPC in laboratory experiments. It is a relatively new compound, and thus there is limited information available on its biochemical and physiological effects. Additionally, it is not known to be toxic to humans, and thus may not be suitable for use in clinical trials.
Orientations Futures
N-CFPC has several potential future directions for research. One potential future direction is to further study its effects on signal transduction pathways. Additionally, further research could be done on its effects on cancer and inflammation. Furthermore, further research could be done to investigate its potential toxicity and suitability for use in clinical trials. Finally, further research could be done to investigate its potential use as a drug target.
Méthodes De Synthèse
N-CFPC is synthesized through a process known as “alkylation”. This involves the reaction of an alkylating agent, such as an alkyl halide, with a nucleophilic compound, such as an amine. In the case of N-CFPC, the alkylating agent is 3-chloro-4-fluorophenyl bromide, and the nucleophilic compound is 6-amino-1H-pyrazole-3-carboxamide. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of 0-5 °C. The reaction yields N-CFPC in a yield of approximately 80%.
Applications De Recherche Scientifique
N-CFPC has been used in a variety of scientific research applications, such as drug discovery and development, signal transduction pathways, and cancer research. N-CFPC has been used as a probe to study the activity of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases. It has also been used in the study of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, N-CFPC has been used in the study of inflammation, as it has been found to modulate the expression of inflammatory mediators.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN5O/c15-10-8-9(2-3-11(10)16)18-14(22)12-4-5-13(20-19-12)21-7-1-6-17-21/h1-8H,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITBEWVQRVPADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495945.png)
![4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495952.png)
![2-(4-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495955.png)
![N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6495968.png)
![5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495974.png)
![2-(4-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495990.png)
![5-{4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B6495993.png)
![4-chloro-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495998.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6496004.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B6496013.png)
![N'-(2,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496026.png)
![N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496035.png)
![N'-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496036.png)
![N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496039.png)